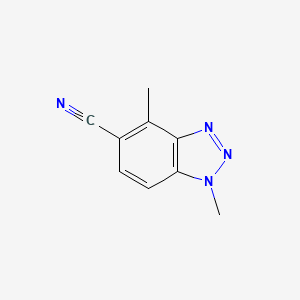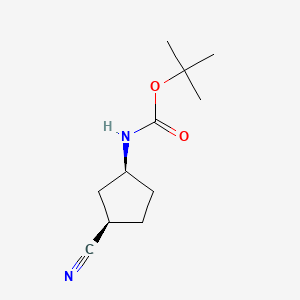
(R)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring and an isoindoline moiety
Vorbereitungsmethoden
The synthesis of 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the isoindoline group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE stands out due to its unique combination of structural features. Similar compounds include:
- tert-butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate
- N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their reactivity and applications .
Eigenschaften
Molekularformel |
C19H22N2O6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3R)-piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
WILLJCBWFCKAFV-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)

![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)






![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)




